2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S2/c23-15(11-25-14-9-5-2-6-10-14)20-17-21-22-18(27-17)26-12-16(24)19-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,19,24)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSVHQVRMYWWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions often involve the use of solvents like ethanol and the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and various solvents like ethanol . Reaction conditions often involve moderate temperatures and the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce corresponding amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit promising anticancer properties. For instance, studies have shown that certain thiadiazole compounds can induce apoptosis in cancer cells via the caspase pathway. Specifically, derivatives similar to 2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide have been tested against various cancer cell lines including:
- PC3 (Prostate Cancer)
- MCF7 (Breast Cancer)
- SKNMC (Neuroblastoma)
In vitro assays such as the MTT assay have been employed to evaluate cytotoxicity and cell viability. Results indicate that these compounds can significantly inhibit cell proliferation and induce cell death in a concentration-dependent manner .
Antimicrobial Activity
The antimicrobial potential of thiadiazole derivatives has also been explored extensively. Studies suggest that these compounds can exhibit activity against a range of pathogens, making them candidates for further development as antimicrobial agents. The mechanism often involves interference with microbial cell wall synthesis or disruption of metabolic processes .
Case Studies
Several case studies highlight the applications of this compound and related compounds:
- Anticancer Evaluation : A study focused on synthesizing novel thiadiazole derivatives showed that compounds with specific substituents exhibited enhanced anticancer activity compared to standard treatments like doxorubicin. The study utilized various human cancer cell lines to assess efficacy and mechanism of action .
- Antimicrobial Testing : Another investigation evaluated the antimicrobial properties of similar thiadiazole compounds against Gram-positive and Gram-negative bacteria. The findings indicated substantial inhibitory effects, suggesting potential for development into new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes . In cancer cells, the compound may induce apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions on the thiadiazole sulfur (alkyl, benzyl, halogenated benzyl) and modifications to the phenoxy group (isopropyl, methoxy, chloro). These changes influence melting points, solubility, and bioactivity.
Table 1: Selected Analogs and Their Properties
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chloro (5e, 5j) and trifluoromethyl () substituents increase melting points and may enhance thermal stability due to stronger intermolecular interactions .
- Electron-Donating Groups (EDGs) : Methoxy (5k) and isopropyl (5e) groups lower melting points, likely due to reduced polarity .
- Synthetic Yields : Benzylthio derivatives (e.g., 5h: 88%) exhibit higher yields than allyl or triazole-containing analogs (7b: 62.1%), suggesting steric and electronic effects influence reaction efficiency .
Antimicrobial Activity :
- Compound 7f (), featuring a triazole-thiadiazole hybrid, showed notable activity against Staphylococcus aureus (MIC: 8 µg/mL) due to synergistic effects of the chloro and triazole groups .
- Analogs with 4-fluorobenzyl () or 4-chlorophenoxy () substituents displayed enhanced Gram-negative activity, likely due to increased membrane penetration .
Anticancer Potential:
SAR Trends :
- Lipophilic Substituents : Benzylsulfanyl () and trifluoromethyl groups improve blood-brain barrier penetration, relevant for CNS-targeted agents .
- Hydrogen-Bonding Motifs : The phenylcarbamoyl group in the target compound could enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to simpler acetamides .
Biological Activity
2-phenoxy-N-(5-{[(phenylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its efficacy against various cancer cell lines and its mechanism of action.
Chemical Structure and Synthesis
The compound features a thiadiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of phenylcarbamoyl methyl sulfide with acetamide derivatives, yielding a compound that can be further evaluated for biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound in various cancer cell lines. Notably, it has been tested against:
- Prostate Cancer (PC3)
- Breast Cancer (MCF7)
- Neuroblastoma (SKNMC)
In vitro assays such as MTT assays demonstrated significant cytotoxic effects against these cell lines. For instance, compounds derived from similar thiadiazole structures showed IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin .
The mechanism of action has been linked to the induction of apoptosis via the caspase pathway. Activation of caspases 3, 8, and 9 was observed in treated cancer cells, suggesting that the compound triggers programmed cell death mechanisms. Compounds exhibiting strong apoptotic effects were noted to enhance caspase activity significantly in MCF7 cells .
Enzyme Inhibition
In addition to anticancer properties, this compound has shown promise as an inhibitor of human carbonic anhydrases (hCA I and hCA II). The synthesized derivatives were evaluated for their inhibitory activity against these enzymes using both in vitro and in silico methods. Notably, some derivatives outperformed Acetazolamide, a commonly used standard drug .
Table: Biological Activity Overview
| Compound Name | Target Cell Lines | IC50 (μM) | Mechanism of Action | Enzyme Inhibition |
|---|---|---|---|---|
| This compound | PC3, MCF7, SKNMC | Varies (see studies) | Apoptosis via caspase activation | Inhibits hCA I and hCA II |
Case Studies
A specific case study involved the evaluation of cytotoxicity in A431 cells using Western blot analysis. The results indicated that certain derivatives induced apoptosis by upregulating pro-apoptotic proteins (Bax) while downregulating anti-apoptotic proteins (Bcl-2). Additionally, these compounds inhibited vascular endothelial growth factor receptor (VEGFR-2) phosphorylation, further supporting their potential as therapeutic agents .
Q & A
Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing this thiadiazole-based acetamide derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiadiazole core followed by sequential acylation and sulfanyl coupling. Key steps include:
- Thiadiazole ring formation : Cyclocondensation of thiosemicarbazides under acidic conditions (e.g., H₂SO₄) at 80–100°C .
- Acylation : Reaction with 2-phenoxyacetyl chloride in anhydrous DMF or dichloromethane at 0–5°C to minimize side reactions .
- Sulfanyl coupling : Use of NaH or Et₃N as a base in THF/DMF to facilitate nucleophilic substitution .
Critical parameters include strict temperature control, inert atmospheres (N₂/Ar), and solvent purity. Yields are optimized via TLC monitoring and recrystallization .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm acetamide, phenoxy, and thiadiazole moieties. Aromatic protons (δ 7.2–7.8 ppm) and thiadiazole carbons (δ 160–170 ppm) are diagnostic .
- HRMS : Electrospray ionization (ESI+) validates the molecular ion ([M+H]⁺) with <2 ppm error .
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
Advanced: How can researchers resolve contradictions in crystallographic data for structurally similar thiadiazole derivatives?
Methodological Answer:
Contradictions often arise from disordered solvent molecules or twinning. Strategies include:
- SHELX refinement : Use SHELXL for high-resolution data (d < 0.8 Å) with TWIN/BASF commands to model twinning .
- ORTEP-3/WinGX : Visualize thermal ellipsoids and validate hydrogen bonding (e.g., N–H···O interactions) .
- Cross-validation : Compare experimental XRD data with computational models (DFT) to confirm bond lengths/angles .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in this compound class?
Methodological Answer:
- Substituent modulation : Replace the phenylcarbamoyl group with fluorophenyl or methoxyphenyl analogs to assess bioavailability changes .
- In vitro assays : Test against cancer cell lines (e.g., MCF7, PC3) via MTT assays. Correlate IC₅₀ values with logP (lipophilicity) .
- Docking studies : Use AutoDock Vina to predict binding to caspase-3 (PDB: 3DEI) and validate with SPR .
Advanced: How can apoptosis induction mechanisms be experimentally analyzed for this compound?
Methodological Answer:
- Caspase activation : Treat MCF7 cells and measure caspase-3/9 activity using fluorogenic substrates (e.g., Ac-DEVD-AMC). Compare to doxorubicin controls .
- Flow cytometry : Annexin V/PI staining quantifies early/late apoptosis .
- Western blotting : Assess PARP cleavage and Bax/Bcl-2 ratios .
Basic: What purification methods ensure high purity for biological assays?
Methodological Answer:
- Column chromatography : Use silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10) .
- Recrystallization : Dissolve in hot ethanol, cool to 4°C, and filter under reduced pressure .
- HPLC-PDA : Confirm >98% purity with a C18 column (MeCN:H₂O 60:40, λ = 254 nm) .
Advanced: How can researchers address low aqueous solubility in pharmacokinetic studies?
Methodological Answer:
- Co-solvents : Use 10% DMSO/PEG-400 in PBS for in vivo dosing .
- Prodrug design : Introduce phosphate esters at the acetamide group to enhance solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
Advanced: What experimental approaches validate target-specific interactions in vitro?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
